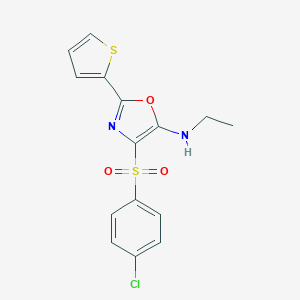
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine, also known as CES, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, and it is believed to have a wide range of applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to changes in the biochemical and physiological processes in the body. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine in lab experiments is its high purity. This allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine. One possible direction is to investigate its potential use as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of certain diseases. Another possible direction is to investigate its potential use as a research tool for studying the role of certain proteins and enzymes in the body. This compound has been used in various studies for this purpose, and there is still much to be learned about its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-2-aminothiophene in the presence of potassium carbonate. This reaction results in the formation of this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in the field of biochemistry and physiology. This compound has been used in various studies to investigate the role of certain proteins and enzymes in the body. It has also been used to study the effects of certain drugs on the body.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-2-17-14-15(18-13(21-14)12-4-3-9-22-12)23(19,20)11-7-5-10(16)6-8-11/h3-9,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLPQHBBOBKIMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B385434.png)
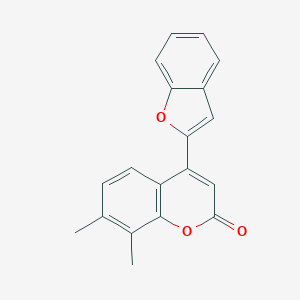
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385436.png)
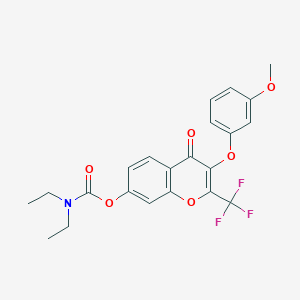
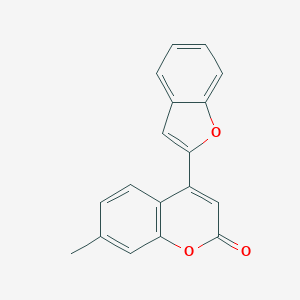
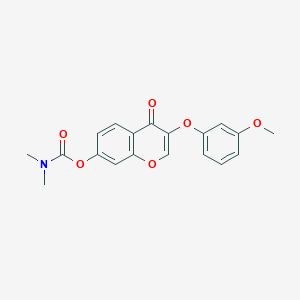

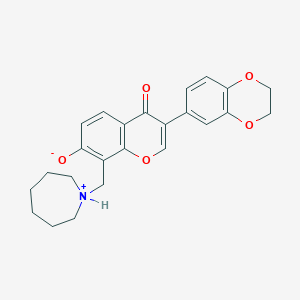
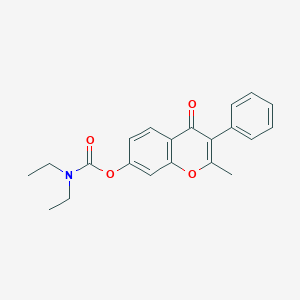
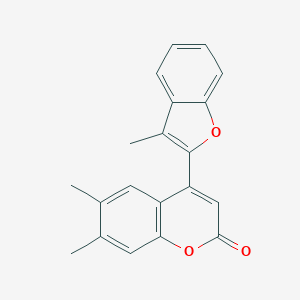

![4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B385450.png)
![N-(2-methoxy-5-methylphenyl)-2-[3-(pentyloxy)phenoxy]acetamide](/img/structure/B385454.png)
![N-(3-methoxyphenyl)-2-[3-(pentyloxy)phenoxy]acetamide](/img/structure/B385456.png)